インテダニブ-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

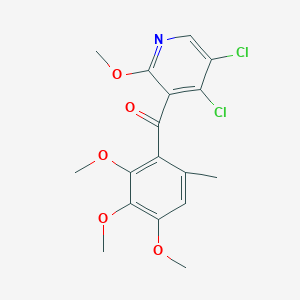

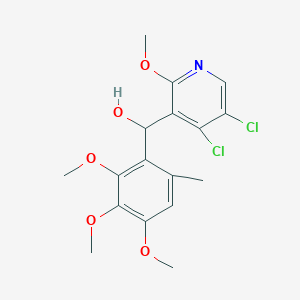

Intedanib-d8 is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . The deuterated form, Intedanib-d8, is used in scientific research to study the pharmacokinetics and metabolic pathways of nintedanib due to its enhanced stability and reduced metabolic rate.

科学的研究の応用

Intedanib-d8 has a wide range of scientific research applications, including:

Chemistry: Used to study the metabolic pathways and stability of nintedanib.

Biology: Employed in research to understand the biological effects and interactions of nintedanib.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of nintedanib.

Industry: Applied in the development of new formulations and delivery systems for nintedanib.

作用機序

Target of Action

Intedanib-d8, also known as Nintedanib, is a triple angiokinase inhibitor . It primarily targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) . The RTK targets of Intedanib-d8 include platelet-derived growth factor receptor (PDGFR) α and β; fibroblast growth factor receptor (FGFR) 1, 2, and 3; vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3; and FLT3 . The nRTK targets include Lck, Lyn, and Src . These targets play a crucial role in cell proliferation, migration, and transformation .

Mode of Action

Intedanib-d8 is a competitive inhibitor that interacts with its targets by binding to the adenosine triphosphate (ATP) binding pocket of inactive KIT D816V . This interaction blocks the downstream signaling cascades , thereby inhibiting the pathways involved in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease .

Biochemical Pathways

The biochemical pathways affected by Intedanib-d8 are primarily related to angiogenesis and fibrosis . By inhibiting the aforementioned RTKs and nRTKs, Intedanib-d8 disrupts the signaling pathways that regulate cell proliferation, migration, and transformation . This results in the inhibition of fibroblast proliferation and the transformation of fibroblasts to myofibroblasts .

Result of Action

The molecular and cellular effects of Intedanib-d8’s action include a reduction in the viability of certain cell types . For instance, it has been shown to selectively reduce the viability of iPSC-derived KIT D816V hematopoietic progenitor cells and mast cells in the nanomolar range . This leads to a decrease in cell proliferation and an increase in apoptosis of affected cells .

生化学分析

Biochemical Properties

Intedanib-d8, like its parent compound Nintedanib, competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Intedanib-d8 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit fibroblast proliferation, migration, and fibroblast-to-myofibroblast transformation .

Molecular Mechanism

The mechanism of action of Intedanib-d8 involves its binding to the kinase domains of VEGF, PDGF, and FGF . This binding inhibits these kinases, thereby exerting its effects at the molecular level. It also leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Intedanib-d8 change over time. It has been observed that the drug has time-independent pharmacokinetic characteristics . The maximum plasma concentrations of Intedanib-d8 are reached approximately 2–4 hours after oral administration and thereafter decline at least bi-exponentially .

Dosage Effects in Animal Models

The effects of Intedanib-d8 vary with different dosages in animal models

Metabolic Pathways

Intedanib-d8 is metabolized primarily through hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . This process involves enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Intedanib-d8 within cells and tissues are influenced by its biochemical properties and interactions with other biomolecules

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Intedanib-d8 involves the incorporation of deuterium atoms into the nintedanib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is the hydrogenation of nintedanib in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Intedanib-d8 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Intedanib-d8 undergoes various chemical reactions, including:

Oxidation: Intedanib-d8 can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert Intedanib-d8 to its corresponding amines.

Substitution: Substitution reactions can replace functional groups on the Intedanib-d8 molecule with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Intedanib-d8 can yield sulfoxides and sulfones, while reduction can produce amines .

類似化合物との比較

Similar Compounds

Pirfenidone: Another drug used for the treatment of idiopathic pulmonary fibrosis.

Ofev (nintedanib): The non-deuterated form of Intedanib-d8.

Esbriet (pirfenidone): Used for similar indications as nintedanib.

Uniqueness

Intedanib-d8 is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and provides insights into the metabolic pathways of nintedanib .

特性

CAS番号 |

1624587-87-6 |

|---|---|

分子式 |

C₃₁H₂₅D₈N₅O₄ |

分子量 |

547.67 |

同義語 |

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8; BIBF 1120-d8; Ofev-d8; Vargatef-d8; Nintedanib-d8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。